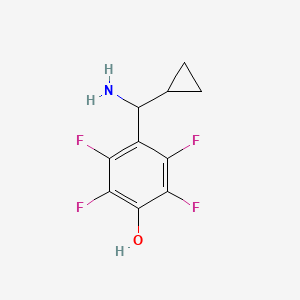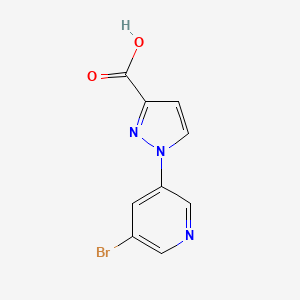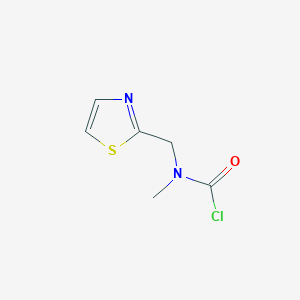
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride is a chemical compound with the molecular formula C6H8ClN2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiazole ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride can be synthesized through the reaction of N-methylamine with 2-thiazolylmethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamic chloride group.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Hydrolysis: In the presence of water, the carbamic chloride group can hydrolyze to form the corresponding carbamate.
Common Reagents and Conditions
Bases: Used in substitution reactions to facilitate the removal of the chloride group.
Oxidizing Agents: Employed in oxidation reactions to modify the thiazole ring.
Water: Acts as a reagent in hydrolysis reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Thiazole Compounds: Resulting from oxidation or reduction reactions.
Carbamates: Produced through hydrolysis.
科学研究应用
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the thiazole moiety into various compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of N-methyl-N-(2-thiazolylmethyl)Carbamic chloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carbamic chloride group can also react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications.
相似化合物的比较
Similar Compounds
- N-methyl-N-(4-thiazolylmethyl)Carbamic chloride
- N-methyl-N-(2-thiazolylmethyl)Carbamic chloride
- N-methyl-N-(2,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)methylcarbamic chloride
Uniqueness
This compound is unique due to its specific thiazole substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
属性
分子式 |
C6H7ClN2OS |
|---|---|
分子量 |
190.65 g/mol |
IUPAC 名称 |
N-methyl-N-(1,3-thiazol-2-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9(6(7)10)4-5-8-2-3-11-5/h2-3H,4H2,1H3 |
InChI 键 |
QKMDRDNBIYWOND-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=NC=CS1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


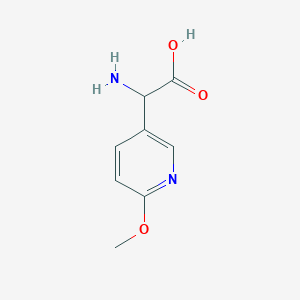
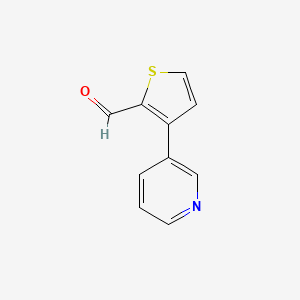

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
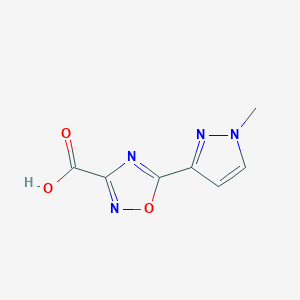

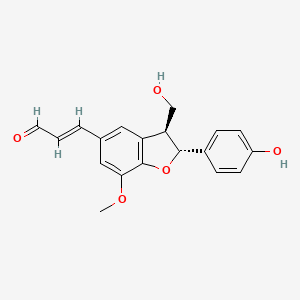
![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)

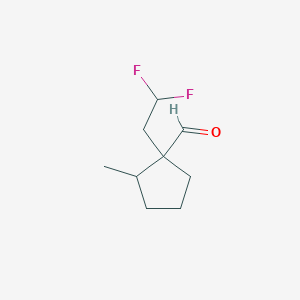
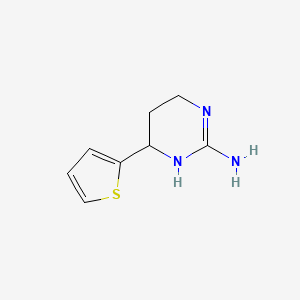
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
